1,5-Dibromo-2,4-pentanedione

Catalog No.
S1497792
CAS No.
68864-57-3
M.F
C5H6Br2O2
M. Wt
257.91 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2,4-pentanedione

CAS Number

68864-57-3

Product Name

1,5-Dibromo-2,4-pentanedione

IUPAC Name

1,5-dibromopentane-2,4-dione

Molecular Formula

C5H6Br2O2

Molecular Weight

257.91 g/mol

InChI

InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2

InChI Key

YEQQPGHXABHYPF-UHFFFAOYSA-N

SMILES

C(C(=O)CBr)C(=O)CBr

Synonyms

1,5-Dibromoacetylacetone

Canonical SMILES

C(C(=O)CBr)C(=O)CBr

Application Notes: 1,5-Dibromo-2,4-pentanedione

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1,5-Dibromo-2,4-pentanedione is a halogenated derivative of pentanedione with potential applications as a synthetic intermediate in organic chemistry and drug development. This compound, also known as 1,5-dibromoacetylacetone, provides reactive sites for further chemical modifications, making it valuable for constructing more complex molecular architectures. The bromine atoms on the terminal positions of the 2,4-pentanedione structure make it a versatile precursor for nucleophilic substitution reactions and various cyclization processes.

Key Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound as identified from the search results:

Property Value / Description
CAS Number 68864-57-3 [1] [2] [3]
Molecular Formula C5H6Br2O2 [1] [2] [3]
Molecular Weight 257.91 g/mol [1] [3]
Melting Point 6-7 °C [1]
Boiling Point 296.0±20.0 °C (Predicted) [1]
Density 1.958±0.06 g/cm³ (Predicted) [1]
pKa 6.89±0.10 (Predicted) [1]
Synonym 1,5-Dibromoacetylacetone [3]
IUPAC Name 1,5-dibromopentane-2,4-dione [3]

Experimental Context and Synthesis Challenges

While a detailed, peer-reviewed synthesis protocol for this compound was not found in the search results, the available information points to its preparation via bromination of 2,4-pentanedione [4] [1]. One source indicates that the product has been listed as "DISCONTINUED" [1], which suggests that its commercial availability might be limited and researchers may need to synthesize it in-house.

The general synthetic route involves the reaction of 2,4-pentanedione with bromine. Guidance literature suggests performing this reaction in a solvent like tetrachloromethane at 60°C [4]. The workflow for this general bromination process can be summarized as follows:

G Start Start: Reaction Setup A Add Bromination Reagent (Br₂) Start->A B Control Reaction Conditions (60°C) A->B C Reaction in Tetrachloromethane Solvent B->C D Reaction Monitoring & Work-up C->D E Obtain Crude This compound D->E F Purification E->F End Final Purified Product F->End

Supplier Information

According to the search results, this compound may be available for research purposes from specialized chemical suppliers.

  • Supplier: Energy Chemical [1]
  • Purity: ≥95% [3]
  • Storage: Recommended to store at -20°C [3]

Analytical Data

Although the search results do not provide comprehensive spectral data for this compound, they do confirm its structural identifiers:

  • SMILES String: C(C(=O)CBr)C(=O)CBr [3]
  • InChI Key: YEQQPGHXABHYPF-UHFFFAOYSA-N [3]

Related Compounds and Methodology

The search yielded a detailed synthesis for a related compound, pentamethylene bromide (1,5-dibromopentane), from tetrahydropyran using hydrobromic acid [5]. This method, reported in Organic Syntheses, involves refluxing tetrahydropyran with HBr generated in situ from bromine, sulfur dioxide, and water, yielding 80-82% of the purified product [5]. While this protocol is for a different compound, it demonstrates reliable methodologies for introducing bromine atoms into a five-carbon chain.

Safety Considerations

When attempting the synthesis of this compound, consider these general safety measures, especially since the specific hazards for this compound are not fully detailed in the search results:

  • Bromine Handling: Elemental bromine (Br₂) is a highly toxic, corrosive, and oxidizing liquid requiring extreme care [5] [6].
  • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
  • Engineering Controls: Perform all reactions involving volatile bromine compounds in a well-ventilated fume hood.
  • Solvent Awareness: If using tetrachloromethane (carbon tetrachloride), note that it is a hazardous solvent with significant toxicity [4].

Conclusion

This compound is a specialized synthetic building block. Researchers should be prepared for in-house synthesis due to its potentially limited commercial availability. The general bromination procedure of 2,4-pentanedione provides a starting point, but optimization and thorough spectroscopic characterization (NMR, MS) will be essential for verifying the identity and purity of the final product.

References

1,5-Dibromo-2,4-pentanedione as chemical intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,5-Dibromo-2,4-pentanedione

The table below summarizes the key identification and physical property data available for this compound.

Property Value / Description
CAS Number 68864-57-3 [1] [2]
Molecular Formula C5H6Br2O2 [1] [2]
Molecular Weight 257.91 g/mol [1]
IUPAC Name 1,5-dibromopentane-2,4-dione [2]
Melting Point 6-7 °C [1]
Boiling Point 296.0±20.0 °C (Predicted) [1]
Density 1.958±0.06 g/cm³ (Predicted) [1]
pKa 6.89±0.10 (Predicted) [1]
Purity ≥95% (Available for research use) [2]

Safety and Handling Considerations

While a specific safety data sheet for this compound was not located, the provided search results for a similar compound, 2,4-Dibromo-3-pentanone, highlight significant hazards that are likely relevant. Dibrominated carbonyl compounds can be highly reactive and hazardous [3].

  • Potent Lachrymator and Skin Irritant: Vapors are a potent lachrymator (cause eye irritation/tearing). Contact with skin produces a sensation of sunburn and is a readily absorbed skin irritant [3].
  • Reaction Hazard: The bromination reaction produces very large amounts of hydrogen bromide (HBr) gas, which is highly toxic and corrosive [3].
General Handling Protocol

The following protocol, adapted from a procedure for 2,4-Dibromo-3-pentanone, outlines essential safety measures for handling such compounds [3]:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Conduct all handling in an efficient fume hood.
  • Engineering Controls: Ensure the fume hood is operational and has sufficient face velocity. Consider using a gas trap for HBr scrubbing.
  • Skin Contact Response: If skin contact occurs, wash immediately with soap solution, followed by a sodium bicarbonate (hydrogen carbonate) solution [3].
  • Storage: The compound should be stored cold in a well-stoppered, dark bottle under an inert atmosphere like nitrogen to minimize decomposition and vapor release [3].

Synthetic Workflow and Applications

The specific synthetic route to this compound is not detailed in the search results. However, it can be logically inferred that it is synthesized from 2,4-pentanedione (acetylacetone) via bromination. The diagram below outlines this general workflow and its primary role as a chemical building block.

G Start 2,4-Pentanedione (Acetylacetone) Step1 Bromination (Reaction with Bromine) Start->Step1 Intermediate This compound Step1->Intermediate App1 Synthesis of Heterocyclic Compounds Intermediate->App1 App2 Preparation of Ligands and Complexes Intermediate->App2 App3 Building Block for Organic Synthesis Intermediate->App3

As a chemical intermediate, this compound's key feature is the presence of two highly reactive bromomethyl groups adjacent to carbonyl carbons. This makes it a versatile precursor for:

  • Macrocyclic Ligands: It can be used in the synthesis of complex nitrogen-containing macrocycles like dibenzotetraaza[14]annulenes (DBTAAs), which are structural analogs of porphyrins and have applications in catalysis, materials science, and as anti-proliferative agents [4].
  • Functionalized Molecules: The bromine atoms are excellent leaving groups and can be substituted in nucleophilic substitution reactions or used in metal-catalyzed cross-coupling reactions to form more complex structures.

How to Proceed with Your Research

The search results indicate that commercially available this compound is marked as "DISCONTINUED" by at least one major supplier [1], which may explain the scarcity of recent application protocols.

To advance your research, consider the following steps:

  • Consult Specialized Databases: Search synthetic methodologies on platforms like Reaxys or SciFinder-n, which may have detailed procedures in primary literature not captured in this web search.
  • Review Related Chemistry: The scientific review on Dibenzotetraaza[14]annulenes (DBTAAs) [4] confirms that 1,3-dicarbonyl derivatives are key precursors for these macrocycles. Deepening your research into the synthesis of DBTAAs and related macrocyclic compounds may yield relevant synthetic strategies.
  • Alternative Synthesis: If this specific compound is unavailable, you may need to synthesize it yourself. The protocol for the analogous 2,4-Dibromo-3-pentanone [3] provides a viable starting point, though conditions would need to be optimized for 2,4-pentanedione.

References

1,5-Dibromo-2,4-pentanedione in macrocyclic ligand synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Macrocyclic Ligands and Complexes

Macrocyclic ligands are cyclic molecules with organic frameworks and donor atoms, with coordination chemistry well-explored for compounds like Dibenzotetraaza[14]annulenes (DBTAAs) which serve as structural models for porphyrins [1].

A practical and economical route to macrocyclic ligands is the condensation reaction between dicarbonyl compounds and diamines [1]. The general synthesis of a tetraamide macrocyclic ligand derived from a dicarbonyl precursor and an amine is illustrated below.

G Dicarbonyl Dicarbonyl Precursor (e.g., Diethyl Phthalate) Condensation Condensation Reflux in Ethanol Dicarbonyl->Condensation Diamine Diamine (e.g., trimethoprim, o-phenylenediamine) Diamine->Condensation MacrocyclicLigand Macrocyclic Ligand Condensation->MacrocyclicLigand Template Template Reaction Reflux in Ethanol MacrocyclicLigand->Template MetalSalt Metal Salt (MnCl₂, CoCl₂, NiCl₂, CuCl₂) MetalSalt->Template MetalComplex Macrocyclic Metal Complex [M(ML)Cl₂] Template->MetalComplex

Diagram 1: A general workflow for the synthesis of macrocyclic ligands and their metal complexes.

Detailed Experimental Protocol

The following methodology is adapted from the synthesis of macrocycles using trimethoprim and diethyl phthalate, which can serve as a model for reactions involving other active dicarbonyl precursors like 1,5-Dibromo-2,4-pentanedione [2].

  • Step 1: Ligand Synthesis Combine equimolar amounts (e.g., 10 mmol) of the dicarbonyl compound and the diamine in a suitable solvent (e.g., 50 ml of ethanol each). Reflux the mixture for approximately 3 hours using a heating mantle or water bath. Concentrate the solution to about one-third of its original volume, often by gentle evaporation on a water bath. Cool the mixture to allow the precipitation of crude macrocyclic ligand. Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry. Further purification can be achieved by recrystallization from ethanol [2].

  • Step 2: Metal Complex Synthesis Dissolve the macrocyclic ligand (5 mmol) in a minimal amount of warm ethanol (e.g., 20 ml). In a separate container, dissolve the metal salt (5 mmol), such as MnCl₂, CoCl₂, NiCl₂, or CuCl₂, in ethanol (e.g., 10 ml). Combine the two solutions and reflux the mixture for about 3 hours. Concentrate the resulting solution to half its volume and allow it to stand undisturbed at room temperature for ~48 hours to facilitate the slow crystallization of the complex. Filter the microcrystalline product, wash with an ethanol-ether mixture (1:1 ratio), and dry in a vacuum desiccator over an anhydrous desiccant like calcium chloride [2].

Characterization of Macrocyclic Complexes

Proper characterization is critical to confirm the structure and geometry of the synthesized complexes. Key techniques and their expected outcomes are summarized below.

Table 1: Characterization Techniques for Macrocyclic Ligands and Complexes

Technique Application & Sample Preparation Key Information Obtained
Molar Conductivity Dissolved in acetonitrile (~1 mM) at room temperature [2]. Non-electrolyte nature (10-50 Ohm⁻¹ cm² mol⁻¹) suggests anions are coordinated, supporting a formulation like [M(ML)Cl₂] [2].
Magnetic Moment Measured on solid sample using the Gouy method [2]. Number of unpaired electrons; indicates high-spin octahedral geometry for Mn²⁺ (~5.9 B.M.), Co²⁺ (~4.9 B.M.), Ni²⁺ (~3.3 B.M.), and Cu²⁺ (~1.7 B.M.) [2].
IR Spectroscopy Solid sample in KBr pellet [2]. Coordination via nitrogen: shifts in ν(N-H) to lower frequencies and appearance of new bands at 543-506 cm⁻¹ assigned to ν(M-N) [2].
Electronic Spectroscopy Solution in ethanol [2]. Octahedral geometry confirmed by specific transitions [2].
¹H NMR Spectroscopy Ligand dissolved in DMSO-d₆ [2]. Confirms ligand structure by identifying protons from organic moieties and the absence of NH₂ or OC₂H₅ peaks, supporting macrocycle formation [2].

Table 2: Electronic Spectral Data and Proposed Geometry for Metal Complexes

Complex Absorption Bands (cm⁻¹) Assignment Proposed Geometry
[Mn(ML)Cl₂] 18,515; 20,405; 26,954 ^6A₁g → ^4T₁g(G); ^6A₁g → ^4T₂g(G); ^6A₁g → ^4T₂g(D) Octahedral [2]
[Co(ML)Cl₂] 14,705; 20,833 ^4T₁g(F) → ^4A₂g(F); ^4T₁g(F) → ^4T₂g(F) Octahedral [2]
[Ni(ML)Cl₂] 16,129; 25,641 ^3A₂g(F) → ^3T₁g(F); ^3A₂g(F) → ^3T₁g(P) Octahedral [2]
[Cu(ML)Cl₂] 20,833; 21,739 ^2B₁g → ^2B₂g; ^2B₁g → ^2Eg Distorted Octahedral [2]

Analytical Workflow and Decision Logic

G Start Synthesized Complex Conductivity Conductivity Measurement Start->Conductivity IR IR Spectroscopy ν(N-H) and ν(M-N) Conductivity->IR Non-electrolyte Magnetics Magnetic Moment IR->Magnetics N-coordination UV Electronic Spectra Magnetics->UV Unpaired e⁻ Conclusion Confirm Geometry UV->Conclusion d-d transitions

Diagram 2: A logical workflow for the characterization of macrocyclic complexes, showing how different analytical techniques contribute to confirming the final geometry.

Conclusion

This guide outlines a robust, template-based method for synthesizing and characterizing macrocyclic metal complexes. The procedures for condensation and complexation are general and adaptable, likely suitable for using this compound as a precursor. The provided protocols for physical measurements and spectroscopic characterization form a solid foundation for confirming the structure, stoichiometry, and geometry of the resulting complexes, which is vital for researching their potential applications in catalysis, materials science, and drug development.

References

Comprehensive Application Notes and Protocols: 1,5-Dibromo-2,4-Pentanedione in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,5-Dibromo-2,4-Pentanedione

This compound (CAS: 68864-57-3) is a specialized halogenated diketone with significant potential in organic synthesis and pharmaceutical development. This compound belongs to a class of brominated derivatives that have gained increasing attention due to their diverse biological activities and utility as synthetic intermediates. With the molecular formula C₅H₆Br₂O₂ and a molecular weight of 257.909 g/mol, this compound possesses unique electrophilic properties that make it valuable for various chemical transformations [1]. The presence of two bromine atoms adjacent to carbonyl groups creates reactive centers amenable to nucleophilic substitution, while the diketone moiety enables complex cyclization reactions. These structural features have established this compound as a versatile building block in medicinal chemistry, particularly in the development of antimicrobial agents and enzyme inhibitors targeting therapeutic applications.

The escalating threat of multidrug-resistant pathogens poses a formidable challenge to global public health, with projections indicating a potential toll of over 10 million deaths annually by 2050 [2]. Amidst this background, brominated compounds have emerged as a focal point of interest within organic chemistry and pharmacology due to their diverse biological activities, particularly in the realm of antimicrobial applications. Bromine, positioned between chlorine and iodine in the halogen series, exhibits unique properties that confer distinctive reactivity and potential applications to brominated compounds [2]. The broader implications of brominated compounds extend to industrial applications, including their role as biocides in textiles, wooden furniture, water treatment, and other sectors [2].

Chemical Properties and Characteristics

Structural Features and Molecular Descriptors

This compound possesses distinctive structural characteristics that contribute to its reactivity and potential applications in synthetic chemistry. The compound features two carbonyl groups separated by a methylene bridge, with bromine atoms positioned at the terminal carbon atoms. This arrangement creates a symmetrical structure that can exhibit keto-enol tautomerism, potentially influencing its chemical behavior and biological activity [1]. The presence of electron-withdrawing bromine atoms adjacent to the carbonyl groups enhances the compound's electrophilic character, making it susceptible to nucleophilic attack at both the carbon-bromine and carbonyl carbon positions.

The molecular properties of this compound contribute significantly to its utility in pharmaceutical applications. Computational analyses of similar brominated compounds reveal that strategic halogen incorporation can enhance biological activity and influence drug-likeness parameters [2]. These properties are critical considerations in drug development, where optimal balance between hydrophobicity and hydrophilicity determines compound bioavailability and metabolic stability.

Table 1: Physicochemical Properties of this compound

Property Value Description
Molecular Formula C₅H₆Br₂O₂ -
Molecular Weight 257.909 g/mol -
IUPAC Name 1,5-dibromopentane-2,4-dione Systematic nomenclature
Purity ≥95% Typical commercial specification [1]
Storage -20°C Recommended storage condition [1]
SMILES C(C(=O)CBr)C(=O)CBr Simplified molecular input line entry system
Safety and Handling Considerations

Handling this compound requires strict safety precautions due to the reactive nature of both the bromine substituents and the carbonyl functionalities. Similar dibrominated compounds have been identified as potent lachrymators and skin irritants that can be readily absorbed through the skin, producing a sensation similar to sunburn [3]. Appropriate personal protective equipment including gloves, safety goggles, and lab coats is essential when working with this compound. All manipulations should be conducted in an efficient fume hood to prevent exposure to vapors, and contact with skin should be treated immediately by washing with soap solution followed by sodium hydrogen carbonate solution [3].

The compound should be stored cold in well-sealed containers under an inert atmosphere such as nitrogen to minimize decomposition and prevent the release of irritating vapors [3]. Particular care should be taken when the compound is used at elevated temperatures, as increased volatility may enhance exposure risks. These handling considerations are consistent with protocols established for structurally similar α-halogenated carbonyl compounds, which require specialized storage and manipulation to ensure both safety and chemical integrity.

Synthesis and Production Protocol

Laboratory-Scale Synthesis

The synthesis of this compound can be approached through halogenation strategies similar to those employed for analogous compounds. While the specific synthesis protocol for this compound is not explicitly detailed in the available literature, the bromination of pentanedione derivatives follows well-established principles. Based on analogous procedures for related brominated compounds, the synthesis typically involves electrophilic bromination of the corresponding diketone precursor using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine [2] [3].

A generalized synthetic procedure derived from similar transformations involves dissolving one equivalent of the 2,4-pentanedione starting material in an anhydrous aprotic solvent such as acetonitrile. The brominating agent (typically NBS) is then added to the reaction flask, and the mixture is heated at approximately 50°C until thin-layer chromatography analysis indicates complete consumption of the starting material. After reaction completion, the solvent is removed under reduced pressure, and the crude product is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is collected and purified using column chromatography on silica gel to obtain the desired dibrominated compound [2].

Table 2: Standard Reaction Conditions for Bromination of Diketones

Parameter Condition Alternative/Purpose
Solvent Anhydrous acetonitrile Inert, aprotic medium
Brominating Agent N-Bromosuccinimide Controlled bromination
Temperature 50°C Balance between kinetics and selectivity
Reaction Monitoring TLC Track starting material consumption
Workup Aqueous/organic partition Ethyl acetate extraction
Purification Silica gel chromatography Remove impurities and byproducts
Process Optimization and Scaling Considerations

For larger-scale production, several factors require careful optimization to ensure reproducible yields and product quality. The exothermic nature of bromination reactions necessitates controlled addition of the brominating agent and efficient cooling to prevent side reactions and decomposition. When using molecular bromine as an alternative bromination reagent, significant amounts of hydrogen bromide are evolved as a byproduct, requiring efficient scrubbing or neutralization [3]. The rate of bromine addition must be controlled to allow the fume hood to exhaust the gas effectively, or alternatively, a gas trap system should be implemented.

The reaction time must be optimized to ensure complete conversion while minimizing the formation of degradation products. Similar bromination procedures typically require 20-40 minutes for reagent addition, followed by continued reaction until starting material consumption is confirmed by analytical methods [3]. Post-reaction, the mixture is often evacuated with a water pump to remove dissolved hydrogen bromide before immediate purification by fractional distillation under reduced pressure. These measures help maintain product integrity and prevent decomposition that might occur during prolonged storage of the crude reaction mixture.

Pharmaceutical Applications and Therapeutic Potential

Antimicrobial Activities Against Resistant Pathogens

This compound and structurally related bromophenol derivatives have demonstrated significant antibacterial properties against clinically relevant pathogens. Research has shown that simple brominated molecules can exhibit good anti-Staphylococcus aureus activity, including against methicillin-resistant Staphylococcus aureus (MRSA), a concerning drug-resistant strain [2]. The antibacterial efficacy of these compounds has been assessed through standardized methods including the microbroth dilution assay conducted in 96-well culture plates, with stock solutions typically prepared in dimethyl sulfoxide (DMSO) at concentrations of 20 mg/mL [2].

Beyond direct antibacterial activity, these compounds also inhibit biofilm formation in S. aureus and MRSA, targeting a common resistant pathway of pathogens [2]. This anti-biofilm activity is particularly valuable from a therapeutic perspective, as biofilms contribute significantly to antibiotic resistance and persistent infections. Additionally, while brominated compounds may display less effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa, they still manifest notable effects on virulence properties such as pyocyanin production and swarming motility [2]. These findings suggest that this compound derivatives may function as anti-virulence agents against challenging Gram-negative pathogens.

Enzyme Inhibition and Mechanistic Actions

Brominated diketones demonstrate significant potential as enzyme inhibitors targeting biologically important proteins. Research on structurally related compounds has revealed that molecules containing the ethane 1,2-dione moiety are potent inhibitors of carboxylesterases (CEs) [4]. These ubiquitous enzymes are found in various human and animal tissues and play crucial roles in the metabolism of xenobiotics, including numerous natural products and clinically used drugs. The inhibitory power of 1,2-dione derivatives depends primarily upon the hydrophobicity of the molecule (as measured by clogP), but also on the electrophilicity of the carbonyl group [4].

Structure-activity relationship studies indicate that the presence of bromine atoms adjacent to carbonyl groups enhances inhibitory potency against carboxylesterases. For example, 1,4-dibromo-1,4-diphenylbutane-2,3-dione demonstrates potent inhibition of human intestinal carboxylesterase (hiCE) with a Kᵢ value of 334 ± 25 nM [4]. This inhibitory activity has potential clinical utility in combination therapies, such as ameliorating the delayed diarrhea associated with the anticancer drug irinotecan (CPT-11), which is activated by hiCE in the intestine [4]. The ability to modulate drug metabolism through targeted enzyme inhibition expands the therapeutic applications of brominated diketones beyond their direct antimicrobial effects.

Experimental Protocols and Methodologies

Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound derivatives can be evaluated through standardized antimicrobial susceptibility testing methods. The agar well diffusion assay provides a preliminary assessment of antibacterial activity against reference strains such as Staphylococcus aureus ATCC 2793 and Pseudomonas aeruginosa ATCC 27853 [2]. The experimental workflow involves preparing a suspension of the test organism in nutrient broth by overnight culture for 24 hours at 37°C, followed by inoculation of the agar plate surface with the microbial inoculum. Wells with diameters of 6-8 mm are punched aseptically into the agar, and 20 μL of the test solution at the desired concentration is introduced into the well. After suitable incubation under conditions appropriate for the test microorganism, the plates are examined and the diameters of the zones of complete inhibition are measured and recorded [2].

For quantitative assessment of antibacterial activity, the microbroth dilution method in 96-well culture plates provides precise determination of minimum inhibitory concentrations (MICs) [2]. The standard protocol involves preparing a stock solution of the test compound at 20 mg/mL concentration in DMSO, followed by serial two-fold dilutions in autoclaved nutrient broth. Each well of the microtiter plate receives 100 μL of the diluted test material, and 20 μL of 2× resazurin solution is added as a metabolic indicator. After appropriate incubation, the MIC is determined as the lowest concentration that prevents color change of the resazurin indicator, signifying complete inhibition of microbial growth [2].

G compound Test Compound (20 mg/mL in DMSO) serial 2-Fold Serial Dilutions compound->serial broth Nutrient Broth broth->serial incubation Incubation (24-48 hours, 37°C) serial->incubation inoculum Microbial Inoculum inoculum->incubation indicator Resazurin Indicator indicator->incubation reading MIC Determination incubation->reading result MIC Value reading->result

Cytotoxicity Assessment Protocols

Evaluation of cellular toxicity is essential for determining the therapeutic potential and selectivity of this compound derivatives. The AlamarBlue cell viability assay provides a reliable, fluorometric method for assessing compound cytotoxicity against mammalian cell lines [2]. The standard protocol involves seeding HEK-293 cells (human embryonic kidney cells) in 96-well plates at a density of 8,000 cells per well and incubating with testing compounds at concentrations typically ranging from 0.078125 to 10 μM (serially diluted 1:1) [2]. Untreated groups are maintained as controls representing 100% cell viability.

After 24 hours of incubation, cells are treated with the AlamarBlue cell viability reagent for an additional 2 hours. Optical density values are then recorded at wavelengths of 570 and 600 nm, and the percentage of cell viability is calculated according to the manufacturer's protocol [2]. The therapeutic index can be calculated from the ratio of cytotoxic concentration to antibacterial concentration, with higher values indicating greater selectivity for bacterial cells over mammalian cells. Compounds demonstrating therapeutic indices above 500 (such as 598 for certain bromophenol derivatives) can be viewed as highly selective with low toxicity to human cells [2].

Biofilm Inhibition Assay

The anti-biofilm activity of this compound derivatives can be evaluated using standardized biofilm formation assays. The experimental protocol typically involves growing bacterial cultures such as S. aureus or MRSA in the presence of sub-inhibitory concentrations of the test compound, followed by crystal violet staining to quantify adhered biomass [2]. After incubation, the supernatant containing non-adherent cells is carefully removed, and the remaining biofilm is fixed, stained with crystal violet solution, and dissolved in an organic solvent such as ethanol or acetic acid. The absorbance of the dissolved stain is then measured spectrophotometrically, with the absorbance value correlating with the amount of biofilm biomass.

The percent inhibition of biofilm formation is calculated by comparing the absorbance values of treated samples with untreated controls. This assay provides valuable information about the ability of test compounds to disrupt the virulence properties of pathogenic bacteria, which may occur independently of direct bactericidal activity. For P. aeruginosa, additional virulence factors such as pyocyanin production can be quantified spectrophotometrically at 520 nm after extraction with chloroform, providing a more comprehensive assessment of anti-virulence activity [2].

Analytical Characterization and Computational Modeling

Structural Elucidation Techniques

Comprehensive structural characterization of this compound and its derivatives employs a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and purity, with proton NMR spectra typically recorded on spectrometers operating at 400 MHz or higher [2]. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane as an internal standard, with deuterated dimethyl sulfoxide (DMSO-d₆) commonly used as the solvent. Characteristic NMR signals for brominated diketone derivatives include peaks corresponding to aromatic protons (if present), methylene bridges, and methyl groups attached to carbonyl carbons [2].

High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and identity through precise mass determination, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups through their absorption frequencies. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation and information about molecular conformation in the solid state. Additional analytical techniques including thin-layer chromatography (TLC) and elemental analysis (CHNS/O) further verify purity and composition, ensuring reliable characterization of synthetic compounds [2] [4].

Table 3: Analytical Methods for Compound Characterization

Technique Application Characteristic Features
¹H NMR Structural elucidation Chemical shifts, coupling patterns, integration
¹³C NMR Carbon skeleton analysis Carbonyl signals, aromaticity confirmation
HRMS Molecular formula confirmation Exact mass matching theoretical value
FTIR Functional group identification Carbonyl stretches (1690-1710 cm⁻¹)
TLC Purity assessment, reaction monitoring Single spot indicating homogeneity
Elemental Analysis Composition verification C, H, N, Br content within 0.4% of theoretical
In Silico ADMET Profiling

Computational approaches provide valuable preliminary data on the drug-likeness and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound derivatives. In silico analyses calculate essential physicochemical properties relevant to drug development, including clogP (partition coefficient), total surface area (TSA), relative polar surface area, shape index, flexibility, and complexity [2]. These calculations can be performed using specialized software such as DataWarrior (Version 5.2.0), which also enables scaffold analysis using Murcko frameworks generated by eliminating exocyclic double bonds and α-attached atoms [2].

Similarity analysis between molecules can be computed by matching flexophore descriptors derived from molecular structure, involving the creation of a representative range of conformers [2]. Additionally, activity cliff analysis identifies pairs of compounds with high structural similarity but significantly different biological activity using the Structure-Activity Landscape Index (SALI). This approach helps elucidate specific minor modifications within molecular structures that profoundly influence biological activity, guiding rational drug design [2]. These computational methods enable efficient prioritization of lead compounds for further experimental evaluation, accelerating the drug discovery process.

Conclusion and Future Perspectives

This compound represents a promising chemical scaffold with demonstrated potential in pharmaceutical development, particularly in addressing the growing challenge of antimicrobial resistance. The compound's unique structural features, including the strategic placement of bromine atoms adjacent to carbonyl groups, contribute to its diverse biological activities ranging from direct antibacterial effects against drug-resistant pathogens to inhibition of virulence factors and metabolic enzymes. The detailed experimental protocols provided in these application notes establish standardized methodologies for evaluating both the biological activity and safety profile of this promising compound class.

Future research directions should focus on expanding the structure-activity relationship understanding through systematic modification of the core scaffold, optimizing both antimicrobial potency and pharmacological properties. Additionally, exploration of synergistic combinations with conventional antibiotics may reveal opportunities for revitalizing existing therapeutics against resistant strains. The continued investigation of this compound and its derivatives holds significant promise for addressing urgent unmet medical needs in an era of escalating antimicrobial resistance.

References

1,5-Dibromo-2,4-pentanedione coordination chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,5-Dibromo-2,4-pentanedione

The table below summarizes the basic identifying information for this compound:

Property Description
Chemical Name This compound [1] [2]
Synonyms 1,5-Dibromo-pentane-2,4-dione; 1,5-Dibrom-pentan-2,4-dion [2]
CAS Number 68864-57-3 [1] [2]
Molecular Formula C₅H₆Br₂O₂ [1] [2]
Molecular Weight 257.91 g/mol [2]

Role in Macrocyclic Ligand Synthesis

The primary application of this compound in coordination chemistry is its role as a precursor in the synthesis of macrocyclic ligands known as Dibenzotetraaza[14]annulenes (DBTAAs) [3].

  • DBTAAs are nitrogen-containing macrocycles structurally similar to porphyrins, which are important in materials science and catalysis [3].
  • In a seminal 1969 synthesis, Jäger and colleagues used a template reaction involving 2,4-pentanedione, o-phenylenediamine, and a metal salt (Ni(OAc)₂) to form a DBTAA complex [3].
  • The 1,5-dibromo derivative of 2,4-pentanedione serves as a versatile building block for creating more complex and functionalized diketone precursors. These modified precursors are used to construct DBTAAs with specific substituents, tailoring their chemical properties for particular applications [3].

The following diagram outlines the general role of this compound in synthetic chemistry:

G A This compound B Functionalized Diketone Precursor A->B Synthetic Modification C DBTAA Macrocyclic Ligand B->C Condensation Reaction D Coordination Complex (Application) C->D Metalation

Information Limitations and Further Research

Comprehensive Application Notes and Protocols could not be developed because the search results lack detailed experimental procedures for handling this compound or specific protocols for its use in coordination chemistry.

For practical laboratory work, you will need to consult specialized chemical databases and literature. Here are suggested paths for your research:

  • Reagent Suppliers: Check websites of major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) for available purchasing information, certificates of analysis, or basic handling advice.
  • Specialized Databases: Search SciFinder or Reaxys, which are comprehensive chemical information databases. They often contain synthetic procedures, reaction schemes, and spectral data not freely available on the public internet.
  • Full-Text Articles: The review article cited in [3] likely contains numerous references to original research papers. Accessing the full text of these primary sources may yield the detailed experimental methods you require.

References

Application Notes: Functionalization for Antimicrobial Agents

Author: Smolecule Technical Support Team. Date: February 2026

The functionalization of 2,4-pentanedione (acetylacetone) is a powerful strategy for generating compounds with significant biological potential. Current research is focused on developing novel synthetic routes to create derivatives that can act as Quorum Sensing Inhibitors (QSI) or direct antimicrobial agents, providing a promising avenue to combat AMR [1].

The table below summarizes the core applications and significance of the functionalization strategies discussed in this document.

Application Focus Key Functionalized Structures Biological Significance & Rationale
Targeting Antibiotic Resistance [1] Heteroaromatic-fused derivatives (e.g., 1,2,3-triazoles, isoxazoles) Acts as stable mimics of the bacterial signaling molecule (S)-DPD; designed to inhibit the LsrK kinase, disrupting microbial communication (Quorum Sensing) and potentially reducing virulence [1].
Direct Antimicrobial Activity [2] Derivatives from 2,3,4-pentanetrione-3-oxime (e.g., with ethanedithioamide) Shows selective growth inhibition of Mycobacterium tuberculosis, indicating potential for development into anti-tuberculosis agents [2].
Synthesis of Fluorinated Heterocycles [3] 4-Fluoropyrazole systems Introduces fluorine to modulate compound properties like bioavailability and metabolic stability; enables rapid synthesis via a continuous flow process for efficient production [3].

Experimental Protocols

Here are detailed methodologies for the key functionalization pathways.

Protocol 1: Synthesis of DPD-Related Heteroaromatic Compounds as QSIs [1]

This protocol describes a versatile strategy to synthesize racemic DPD analogs where the carbonyl groups are embedded in stable heteroaromatic rings (e.g., 1,2,3-triazole, isoxazole) to avoid the complex equilibrium of native DPD.

  • Objective: To synthesize stable, racemic DPD-related compounds for initial biological screening as LsrK kinase inhibitors.

  • Materials:

    • Starting Material: (t-Butyldimethylsilyloxy)acetaldehyde [1].
    • Reagents: 1-Propynylmagnesium bromide, TBDMSCl, NaIO₄, RuO₂·H₂O, Dowex50WX8 ion-exchange resin.
    • Solvents: Chloroform, Acetonitrile (ACN), Deuterated ACN (ACN-d₃).
    • Equipment: Standard synthetic glassware, syringe pumps, argon atmosphere, NMR spectrometer.
  • Procedure:

    • Nucleophilic Addition and Protection: Add 1-propynylmagnesium bromide to (t-butyldimethylsilyloxy)acetaldehyde to produce a secondary alcohol. Protect this alcohol using TBDMSCl to yield the TBDMS-protected alkynol [1].
    • Oxidation to Diketone: Oxidize the internal alkyne using RuO₂·H₂O (2.5 mol%) and NaIO₄ (4.4 equiv) as the co-oxidant in a solvent mixture of CHCl₃/ACN/H₂O (1:1:1). Stir the reaction for 3 hours to obtain the protected diketone [1].
    • Deprotection: Treat the protected diketone with Dowex50WX8 ion-exchange resin in ACN-d₃. Monitor the reaction via 1H-NMR; note that full deprotection may be challenging and yields can vary [1].
    • Heterocycle Formation: Functionalize the alkyne handle introduced in Step 1 using click chemistry (e.g., Cu-catalyzed Azide-Alkyne Cycloaddition) or other cyclization reactions to form the desired 1,2,3-triazole or isoxazole rings [1].
  • Analysis and Validation: Confirm the structure of intermediates and final products using 1H-NMR, 13C-NMR, and HRMS. The success of the DPD synthesis can be further validated by derivatizing the crude product mixture with o-phenylenediamine to form a stable quinoxaline derivative for characterization [1].

Protocol 2: Continuous Flow Synthesis of 4-Fluoropyrazoles [3]

This protocol outlines a telescoped continuous flow process for the direct fluorination of 1,3-diketones followed by in-situ cyclization to 4-fluoropyrazoles, enhancing efficiency and safety.

  • Objective: To safely and efficiently synthesize 4-fluoropyrazole derivatives from 2,4-pentanedione in a single continuous process.

  • Materials:

    • Starting Material: Pentane-2,4-dione (1a).
    • Reagents: 10% v/v Fluorine (F₂) in Nitrogen, Hydrazine hydrate (NH₂NH₂·H₂O), Methyl hydrazine (MeNHNH₂), Phenyl hydrazine (PhNHNH₂), Acetonitrile (ACN), Ethanol (EtOH).
    • Equipment: Nickel microreactor, PTFE tubing, Mass flow controller, Syringe pumps, Dichloromethane for extraction.
  • Procedure:

    • Reactor Setup: Construct a continuous flow reactor from nickel and PTFE tubing with three inputs (A, B, C) and a downstream quenching vessel containing water [3].
    • Solution Preparation:
      • Dissolve pentane-2,4-dione (1 mmol) in 4 mL of ACN.
      • Dissolve hydrazine derivative (1.5 mmol) in 4 mL of solvent (H₂O, EtOH, or ACN based on solubility) [3].
    • Continuous Flow Reaction:
      • Introduce the 10% F₂/N₂ gas mixture at 18 mL/min via Input A.
      • Pump the diketone solution into Input B at 2 mL/min.
      • Simultaneously, pump the hydrazine solution into Input C at 2 mL/min.
      • The fluorination occurs as the streams from A and B meet, followed by cyclization upon mixing with the hydrazine stream from C.
      • Collect the output in the quenching vessel to neutralize any excess HF [3].
    • Work-up: Extract the crude product with dichloromethane, dry the organic layer, and concentrate it under reduced pressure. Purify the product further by column chromatography or recrystallization if necessary [3].

The following workflow diagram illustrates this continuous flow process.

C F2 F₂/N₂ Gas Reactor Nickel/PTFE Flow Reactor F2->Reactor Input A 18 mL/min Diketone Diketone in ACN Diketone->Reactor Input B 2 mL/min Hydrazine Hydrazine in Solvent Hydrazine->Reactor Input C 2 mL/min Quench Aqueous Quench Reactor->Quench Reaction Mixture Output Crude 4-Fluoropyrazole Quench->Output Extract & Purify

Continuous Flow Synthesis of 4-Fluoropyrazoles

  • Analysis and Validation: Characterize the final 4-fluoropyrazole products using 1H-NMR, 19F-NMR, and MS. The yields for various products obtained under optimized conditions are summarized in the table below [3].
Protocol 3: Synthesis of Antimicrobial Derivatives for M. tuberculosis [2]

This protocol is based on a classic synthesis of 2,4-pentanedione derivatives that have shown selective activity against Mycobacterium tuberculosis.

  • Objective: To synthesize 2,4-pentanedione derivatives and evaluate their preliminary antimicrobial activity.

  • Materials:

    • Starting Material: 2,3,4-Pentanetrione-3-oxime.
    • Reagent: Ethanedithioamide.
    • Solvents: Appropriate solvents for synthesis and recrystallization.
  • Procedure:

    • Reaction: Interact 2,3,4-pentanetrione-3-oxime with ethanedithioamide in varying mole proportions (e.g., 1:1, 1:2, 2:2) [2].
    • Isolation: Isolate the resulting compounds, which are obtained in good yields [2].
    • Purification: Purify the products using standard techniques like recrystallization [2].
  • Analysis and Validation: Elucidate the structures using physicochemical and spectral data (IR, NMR) and by correlation with known products [2]. Screen for biological activity against a panel of microorganisms using standard antimicrobial assays [2].


Quantitative Data Summary

The following tables consolidate key quantitative information from the experimental protocols.

Table 1: Oxidation Optimization for DPD Synthesis [1] This table shows the optimization of the Ru-catalyzed oxidation step, a key stage in the synthesis of DPD precursors.

Entry Solvent System Oxidant (eq) / Catalyst (mol%) Time (h) Yield (%)
1 Acetone KMnO₄/NaHCO₃/MgSO₄ (3.8/0.6/2.0) Overnight No reaction
2 Acetone KMnO₄/NaHCO₃/MgSO₄ (3.9/0.6/4.2) Overnight Traces
3 CCl₄/ACN (1:1) NaIO₄ (2.2) / RuO₂·H₂O (2.5%) 3 Traces
4 CCl₄/ACN (1:1) NaIO₄ (4.4) / RuO₂·H₂O (2.5%) 3 23
5 (Optimal) CHCl₃/ACN/H₂O (1:1:1) NaIO₄ (4.4) / RuO₂·H₂O (2.5%) 3 52

Table 2: Yields of 4-Fluoropyrazoles from Continuous Flow Synthesis [3] This table presents the yields of various 4-fluoropyrazoles synthesized from pentane-2,4-dione and different hydrazines under the optimized continuous flow conditions.

Diketone Hydrazine Solvent for Hydrazine Product Yield (%)
Pentane-2,4-dione (1a) NH₂-NH₂·H₂O (3a) H₂O 4-Fluoropyrazole (4a) 74
1a 3a EtOH 4a 66
1a 3a MeCN 4a 77
1a MeNH-NH₂ (3b) H₂O 4-Methyl-fluoropyrazole (4b) 83
1a 3b EtOH 4b 73
1a PhNH-NH₂ (3c) EtOH 4-Phenyl-fluoropyrazole (4c) 72

Key Strategic Workflow for Researchers

The following Graphviz diagram maps the logical decision-making process for selecting a functionalization strategy based on research objectives. It integrates the protocols discussed and highlights the role of AI in accelerating development.

Research Strategy for 2,4-Pentanedione Functionalization

References

1,5-Dibromo-2,4-pentanedione in cross-coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthetic Routes

The compound 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- (CAS No. 56568-43-5) has the molecular formula C₁₇H₁₄Br₂O₂ and a molecular weight of 410.105 g/mol [1]. Its canonical SMILES is C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br [1].

The table below summarizes the general synthetic routes identified for this compound from the literature [1]:

Method Reagents/Conditions Notes
1 Bromine; in tetrachloromethane; at 60 °C -
2 Chloroform; bromine; higher-melting form -
3 Chloroform; bromine; lower-melting form -

Potential in Cross-Coupling Chemistry

While direct examples are unavailable, insights from related chemistry suggest potential applications. The two bromine atoms on the 2,4-positions make it a potential di-electrophile, suitable for sequential or double cross-coupling reactions to create complex molecular architectures [1].

This reactivity could be analogous to other dihalogenated systems used in synthesis. For instance, 2,5-dibromothiophene is used in palladium-catalyzed direct (di)heteroarylation to construct conjugated materials [2]. Similarly, copper-catalyzed asymmetric coupling reactions are powerful tools for forming C–C and carbon–heteroatom bonds, often used in the synthesis of natural products and chiral ligands [3]. The following diagram outlines a general workflow for utilizing a di-electrophilic compound like 1,5-Dibromo-2,4-pentanedione in a synthetic campaign.

Synthetic Workflow for Di-electrophilic Substrate Start This compound (Di-electrophile) Step1 Step 1: Selective Mono-coupling Control conditions (e.g., temp, equiv. of partner) to react one bromo site Start->Step1 Step2 Step 2: Second Coupling Different conditions/partner on the remaining bromo site Step1->Step2 Product Complex Functionalized Molecule (Potential intermediate for pharmaceuticals or materials) Step2->Product

References

1,5-Dibromo-2,4-pentanedione in polymer chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Data

The table below summarizes the key available data for 1,5-Dibromo-2,4-pentanedione.

Property Value / Description
CAS Number 68864-57-3 [1]
Molecular Formula C5H6Br2O2 [1]
Molecular Weight 257.91 g/mol [1]
Melting Point 6-7 °C [1]
Boiling Point 296.0 ± 20.0 °C (Predicted) [1]
Density 1.958 ± 0.06 g/cm³ (Predicted) [1]
pKa 6.89 ± 0.10 (Predicted) [1]
Availability Discontinued; limited suppliers [1].

Critical Safety Information

While a specific safety data sheet for this compound was not found, it is crucial to handle it with extreme caution. A closely related compound, 2,4-Dibromo-3-pentanone, is described as a potent lachrymator (tear-gas agent) and a readily absorbed skin irritant [2].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles. Conduct all handling in a fume hood to prevent inhalation of vapors [2].
  • First Aid: If contact with skin occurs, it may produce a sensation of sunburn. The recommended procedure is to wash immediately with soap solution, followed by washing with a sodium hydrogen carbonate solution [2].

General Experimental Workflow for Handling

The following diagram outlines the critical steps for safely handling and utilizing this compound in a experimental setting, based on general principles for hazardous reagents.

Start Start: Experiment Planning A Confirm all work is conducted in a certified fume hood Start->A B Assemble required PPE: Gloves, Lab Coat, Safety Goggles A->B C Prepare equipment and neutralizing solutions (e.g., base) B->C D Weigh/Measure Compound (on ice, if liquid) C->D E Carry out intended reaction or processing D->E F Safely quench and dispose of all waste products E->F End End: Data Analysis F->End

Guidance for Further Research

The search results indicate that this compound is a discontinued compound with limited immediate information on its polymer applications [1]. To proceed with your research, consider the following:

  • Explore Related Compounds: The search results describe the synthesis of other dibromo-compounds (e.g., 1,5-dibromopentane, 2,4-dibromo-3-pentanone) which are commonly used as alkylating agents or bridging units in polymer and organic synthesis [3] [2] [4]. These may serve as useful alternatives or provide synthetic parallels.
  • Investigate Functional Group Chemistry: The structure of this compound suggests its potential as a bis-electrophile. The bromine atoms can undergo substitution reactions, while the carbonyl groups can participate in condensation reactions. This makes it a candidate for creating polyethers, polyesters, or as a cross-linking agent.
  • Consult Specialized Databases: You may find more detailed application notes in specialized scientific databases such as SciFinder-n, Reaxys, or by conducting a thorough search of patent literature, which often contains practical synthetic methodologies.

Frequently Asked Questions

Is this compound commercially available? No. Current supplier information indicates that this compound is discontinued and has very limited commercial availability [1].

What is the primary safety concern when working with this compound? The primary hazards are based on its structural similarity to other dibrominated ketones. It is expected to be a severe skin irritant and a powerful lachrymator (tear-gas agent). All procedures must be conducted in a fume hood with appropriate personal protective equipment [2].

References

preventing over-bromination in diketone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Bromination Methods for Diketones

The following table summarizes different reagents and their applications for the controlled bromination of diketones and related compounds.

Method Reagent/System Key Feature Applicable Substrates Typical Conditions
Specialized Reagent [1] Bromodimethylsulfonium Bromide (BDMS) Highly regioselective for α-monobromination; no added base or catalyst needed [1]. β-Keto esters, 1,3-Diketones [1] 0-5°C or room temperature [1]
Oxidative Bromination [2] KBr/Fe(NO3)3•9H2O Uses safe bromide salt; Fe(NO3)3 acts as oxidant [2]. Aryl alkyl ketones, 1,3-Diketones [2] 80°C, 4 hours in PhCl/MeCN (3:1) [2]
Photochemical Bromination [3] N-Bromosuccinimide (NBS) / Visible Light Catalyst-free, green process; precise control via photon flux [3]. Uracil derivatives, Pyrimidines [3] Visible light (46 μmol s⁻¹ photon flux), room temperature, acetonitrile [3]
Stoichiometry & Solvent Control [3] [2] NBS or KBr/Fe(NO3)3 Critical for preventing di/tribromination; solvent choice impacts selectivity [3] [2]. Various ketones and diketones [3] [2] Optimized equivalent of brominating agent; solvents like PhCl/MeCN suppress side products [2]

Detailed Experimental Protocols

Here are specific step-by-step procedures for two of the most relevant methods.

Protocol 1: Monobromination using BDMS [1]

This method is excellent for 1,3-diketones and β-keto esters and is known for its simplicity and high selectivity.

  • Reagent Preparation: Bromodimethylsulfonium bromide (BDMS) can be prepared by dissolving dimethyl sulfide in bromine at 0°C [1].
  • Reaction Setup:
    • Dissolve the 1,3-diketone or β-keto ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
    • Cool the solution to 0-5°C.
    • Add BDMS (1.0 - 1.2 equiv) portion-wise to the stirred solution.
  • Reaction Monitoring: Monitor the reaction by TLC. The reaction typically proceeds cleanly to the monobrominated product.
  • Work-up & Purification:
    • After completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.
    • Extract the product with an organic solvent.
    • The crude product is often of high purity and can be isolated by filtration or simple washing. No chromatographic separation is typically required [1].
Protocol 2: Oxidative Bromination using KBr/Fe(NO3)3•9H2O [2]

This method uses a safe bromide source and is effective for aryl alkyl ketones, which are common precursors or motifs in diketone synthesis.

  • Reaction Setup:
    • In a reaction vessel, combine the ketone substrate (1.0 equiv), KBr (1.1 equiv), and Fe(NO3)3•9H2O (1.5 equiv).
    • Add a solvent mixture of chlorobenzene and acetonitrile (3:1 ratio, 0.1-0.5 M concentration).
  • Reaction Execution:
    • Heat the mixture to 80°C with stirring.
    • Let the reaction proceed for approximately 4 hours.
  • Work-up & Purification:
    • After cooling, dilute the mixture with water and extract with ethyl acetate.
    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
    • Purify the crude product via flash column chromatography to obtain the pure α-monobrominated ketone.

Troubleshooting FAQs

  • Why does my reaction still produce dibrominated byproducts even when I use 1 equivalent of NBS? The reaction may be proceeding through a radical pathway that consumes more than one equivalent of NBS. For uracil derivatives, it was found that 2.2 equivalents of NBS were optimal for complete conversion to the monobrominated product without leaving unreacted starting material, as the NBS is also involved in generating the active brominating species (like molecular bromine) [3]. You need to optimize the stoichiometry for your specific substrate.

  • Besides stoichiometry, what other factors can I adjust to improve selectivity? Solvent choice is critical. A study showed that using a mixture of chlorobenzene and acetonitrile (3:1) effectively suppressed the formation of α,α-dibrominated byproducts compared to using acetonitrile alone [2]. Temperature control is also important; running the reaction at a moderate temperature (e.g., 80°C) provided better control than higher temperatures [2].

  • My substrate is acid-sensitive. Are there base-free bromination options? Yes. The BDMS method [1] and the visible light-induced method using NBS [3] both proceed without the need for added base or acid, making them suitable for acid-sensitive compounds.

Experimental Workflow Selection Guide

The diagram below outlines a logical decision-making process to select the most appropriate method based on your substrate and goals.

Start Start: Select Bromination Method SubstrateType What is your substrate type? Start->SubstrateType A13Diketone 1,3-Diketone or β-Keto Ester SubstrateType->A13Diketone BGeneralKetone Aryl Alkyl Ketone or Acid-Sensitive Compound SubstrateType->BGeneralKetone CGreenPriority Seeking Green Process with Light Control SubstrateType->CGreenPriority Method1 Method: BDMS Bromination Regioselective, no catalyst A13Diketone->Method1 Method2 Method: KBr/Fe(NO₃)₃ Oxidation Safe bromide source BGeneralKetone->Method2 Method3 Method: NBS & Visible Light Catalyst-free, tunable CGreenPriority->Method3 KeyFactor Key Parameter to Optimize Method1->KeyFactor Method2->KeyFactor Method3->KeyFactor Factor1 Stoichiometry of brominating agent KeyFactor->Factor1 Factor2 Solvent system (e.g., PhCl/MeCN) KeyFactor->Factor2 Factor3 Photon flux and reaction time KeyFactor->Factor3 For photochemical methods

References

Safety and Handling of Dibrominated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Working with dibrominated compounds requires extreme caution. When developing your guides, a strong emphasis on safety is critical.

  • Hazard Awareness: A procedure for a different dibromoketone (2,4-Dibromo-3-pentanone) highlights that such compounds can be potent lachrymators (cause tearing) and readily absorbed skin irritants [1].
  • Safety Protocols: The recommended handling procedures from the literature include[citation:]:
    • Using an efficient fume hood at all times.
    • Wearing appropriate Personal Protective Equipment (PPE) such as gloves and eyeshields.
    • Having emergency procedures ready, like washing affected skin with soap and sodium hydrogen carbonate solution.
    • Storing the compound cold, in a dark, well-sealed container under an inert atmosphere like nitrogen to minimize decomposition and the spread of vapors.

Analytical Method for a Related Compound

While not for the exact molecule you inquired about, the following High-Performance Liquid Chromatography (HPLC) method used for 1,2-Dibromo-2,4-dicyanobutane can serve as a useful starting point for developing your own analytical techniques [2].

Table: Example HPLC Conditions for a Dibrominated Compound

Parameter Specification
Column Newcrom R1 (reverse-phase)
Mobile Phase Acetonitrile, Water, Phosphoric Acid
MS Compatibility Replace Phosphoric Acid with Formic Acid
Particle Size 3 µm particles available for fast UPLC
Application Scalable for preparative separation and pharmacokinetics

FAQs and Troubleshooting Guide

Based on general purification challenges, here are some potential FAQs.

Table: Frequently Asked Questions and Troubleshooting

Question / Issue Potential Cause & Solution

| The compound appears discolored or decomposes. | Cause: Exposure to heat, light, or air. Decomposition can be catalyzed by impurities [1]. Solution: Ensure low-temperature processing and storage. Use an inert atmosphere (e.g., Nitrogen). Purify via crystallization or silica gel column (sometimes treated with silver nitrate) to remove decomposition products [1]. | | How can I remove colored impurities? | Solution: Treat the crude product with a decolorizing carbon (e.g., 0.5 g per 6-7 g of crude product) in a solvent like a 30% diethyl ether/pentane mixture [1]. | | What is a suitable recrystallization method? | Solution: For a related bicyclic ketone, slow cooling from a pentane solution at -78°C yielded colorless needles [1]. The optimal solvent system for your compound should be determined experimentally. |

Suggested Experimental Workflow

The diagram below outlines a general purification and analysis workflow adapted from the procedures found in the search results, which you can use as a template.

G Start Crude Product A Dissolution in Solvent System Start->A B Decolorization with Activated Carbon & Filtration A->B C Cooling Crystallization B->C D Collect Crystals (Vacuum Filtration) C->D E Analyze Purity (HPLC) D->E F Pure Compound E->F Pass G Troubleshoot: Column Chromatography E->G Fail G->E

Recommendations for Further Information

  • Consult Broader Literature: To find information specific to 1,5-Dibromo-2,4-pentanedione, you may need to search specialized chemical databases like SciFinder or Reaxys, which index a wider range of journal articles and patents.
  • Adapt General Principles: The safety measures, crystallization techniques, and chromatographic methods used for compounds like 2,4-Dibromo-3-pentanone and others are standard in organic chemistry and can be reliably adapted for your compound of interest [1].

References

Solvent-Free Bromination Methods for 1,3-Diketones

Author: Smolecule Technical Support Team. Date: February 2026

Method Brominating Agent Typical Conditions Key Advantages Substrate Scope & Selectivity
NBS Trituration [1] N-Bromosuccinimide (NBS) Room temperature, grinding in mortar & pestle Simple, high-yield, easy work-up with water [1] Broad for 1,3-diketones & β-keto esters; excellent monoselectivity [1]
NaBr/Oxone Milling [2] Sodium Bromide (NaBr) & Oxone Mechanical milling Green oxidant (NaBr), avoids molecular bromine handling [2] Broad (1,3-dicarbonyls, alkenes, phenols); good to excellent yields [2]
EBMIDTB [3] Ethylenebis(N-methylimidazolium) ditribromide 0-5°C Stable, crystalline solid; high chemoselectivity for monobromination [3] Effective for 1,3-diketones, β-keto esters, diethyl malonate; selective at low temp [3]
V₂O₅/H₂O₂ System [4] Ammonium Bromide (NH₄Br), V₂O₅, H₂O₂ ~0°C (ice bath) Uses ammonium bromide; vanadium pentoxide acts as Lewis acid & oxidant promoter [4] High yield (e.g., 92%) & selectivity for α-monobromination; avoids hazardous reagents [4]

Detailed Experimental Protocols

Here are the step-by-step procedures for two of the most common and user-friendly methods.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) [1]

This is a straightforward and highly efficient method.

  • Grinding: In a dry mortar, triturate (grind) the 1,3-diketone substrate (1.0 equiv) with NBS (1.0 equiv) at room temperature using a pestle.
  • Reaction Monitoring: Continue grinding until the reaction is complete, as monitored by TLC.
  • Work-up: Transfer the solid mixture to a container and wash with water to remove the succinimide byproduct.
  • Isolation: The solid monobrominated product is obtained, often in high yield, and may require further purification through recrystallization or column chromatography.
Protocol 2: Bromination using Sodium Bromide and Oxone promoted by Mechanical Milling [2]

This method is notable for its green credentials.

  • Milling: Combine the 1,3-diketone substrate, sodium bromide (NaBr), and Oxone in a mechanical milling apparatus.
  • Processing: Run the miller for the stipulated time to complete the reaction.
  • Work-up and Isolation: After milling, the brominated product is isolated using a standard work-up procedure, yielding the product in good to excellent yield.

Troubleshooting Common Experimental Issues

Here are solutions to some common problems you might encounter during solvent-free bromination.

  • Problem: Incomplete Reaction or Low Conversion

    • Cause: Insfficient mixing or grinding in solid-state reactions.
    • Solution: Ensure efficient and continuous grinding in the mortar. For mechanical milling methods, verify the milling time and intensity are sufficient [2] [1].
  • Problem: Formation of Di- or Polybrominated Side Products

    • Cause: Using an excess of brominating agent or too high reaction temperatures.
    • Solution: Strictly use stoichiometric amounts (e.g., 1.0 equivalent) of the brominating agent. For sensitive substrates, consider low-temperature methods like the EBMIDTB protocol (0-5°C) [3].
  • Problem: Product Decomposition or Colored Impurities

    • Cause: Localized overheating during grinding or the presence of acidic byproducts.
    • Solution: For NBS trituration, the simple water wash effectively removes succinimide [1]. For other methods, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help. Using a cool bath during grinding can also mitigate heat.
  • Problem: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

    • Cause: The two possible enolate forms have similar stability.
    • Solution: This can be an inherent challenge. Using a bulky brominating reagent or one with mild reactivity can sometimes improve selectivity. The EBMIDTB reagent has been reported to provide high chemoselectivity for monobromination [3].

Workflow Diagram of Method Selection

The following diagram maps out a logical pathway to help you choose the best method based on your primary experimental goal.

Start Start: Need to brominate a 1,3-diketone Goal What is your primary goal? Start->Goal Simplicity Maximum Simplicity Goal->Simplicity Green Green Chemistry (Atom Economy/Safety) Goal->Green Selective High Chemoselectivity for Sensitive Substrates Goal->Selective Method1 Recommended Method: NBS Trituration Simplicity->Method1 Method2 Recommended Method: NaBr/Oxone Milling Green->Method2 Method3 Recommended Method: EBMIDTB at 0-5°C Selective->Method3 Note1 Key: Simple setup, high-yield, easy work-up Method1->Note1 Note2 Key: Avoids molecular Br₂, uses green oxidant Method2->Note2 Note3 Key: Stable reagent, prevents over-bromination Method3->Note3

Key Practical Considerations

  • Analyze Your Substrate: If your 1,3-diketone is unsymmetrical, be aware that regioselectivity might be an issue. The reaction typically favors bromination at the more substituted α-position (between two carbonyls), but results can vary [5].
  • Prioritize Safety: Even in solvent-free conditions, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling brominating agents.
  • Confirm Product Identity: The monobrominated product is typically an α-bromo-1,3-diketone. Characterize your final product using standard techniques like 1H NMR, which will show the loss of the α-proton signal and other characteristic shifts [5].

References

optimizing yield for 1,5-Dibromo-2,4-pentanedione

Author: Smolecule Technical Support Team. Date: February 2026

Reported Synthetic Route

The table below summarizes the key information found for the synthesis of 1,5-Dibromo-2,4-pentanedione.

Aspect Details
Chemical Name 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- [1]
CAS Number 56568-43-5 [1]
Molecular Formula C₁₇H₁₄Br₂O₂ [1]
Molecular Weight 410.105 g/mol [1]
Reagent Bromine (Br₂) [1]
Solvent Tetrachloromethane (CCl₄) [1]
Reaction Temperature 60 °C [1]

Troubleshooting and Optimization Insights

Although direct optimization data for this specific compound is limited, you can leverage general principles from related research to guide your work.

  • Reaction Control: The synthesis involves a bromination reaction. A study on a similar compound, 3-phenyl-2,4-pentanedione, highlights that the molecule exists in a dynamic keto-enol tautomeric equilibrium [2]. The enol form is typically more reactive towards electrophiles like bromine. The equilibrium can be influenced by solvent polarity and temperature, which are key parameters you can control [2].
  • Handling and Safety:
    • Moisture-Sensitive Reaction: One source suggests that a similar bromination reaction should be performed "with chloroform; bromine; lower-melting form" [1]. This implies that the reaction may be sensitive to moisture, and using anhydrous solvents and conditions is likely critical for achieving high yield.
    • Bromine Handling: Bromine is a corrosive, toxic, and volatile liquid. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Suggested Experimental Workflow

Based on the available information, the following workflow outlines the key stages for this synthesis. You will need to determine specific parameters like reaction time and bromine stoichiometry through experimentation.

cluster_planning Pre-reaction Planning cluster_execution Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Pre-reaction Planning Pre-reaction Planning Reaction Setup & Execution Reaction Setup & Execution Pre-reaction Planning->Reaction Setup & Execution Work-up & Purification Work-up & Purification Reaction Setup & Execution->Work-up & Purification Analysis & Characterization Analysis & Characterization Work-up & Purification->Analysis & Characterization Set up anhydrous conditions Set up anhydrous conditions Prepare stoichiometry calculation Prepare stoichiometry calculation Set up anhydrous conditions->Prepare stoichiometry calculation Assemble apparatus in fume hood Assemble apparatus in fume hood Prepare stoichiometry calculation->Assemble apparatus in fume hood Dissolve precursor in CCl₄ Dissolve precursor in CCl₄ Heat to 60°C with stirring Heat to 60°C with stirring Dissolve precursor in CCl₄->Heat to 60°C with stirring Slowly add Br₂ solution Slowly add Br₂ solution Heat to 60°C with stirring->Slowly add Br₂ solution Monitor reaction (TLC) Monitor reaction (TLC) Slowly add Br₂ solution->Monitor reaction (TLC) Quench reaction Quench reaction Liquid-liquid extraction Liquid-liquid extraction Quench reaction->Liquid-liquid extraction Purify (recrystallization/chromatography) Purify (recrystallization/chromatography) Liquid-liquid extraction->Purify (recrystallization/chromatography) Measure yield Measure yield NMR analysis NMR analysis Measure yield->NMR analysis Purity assessment (GC/HPLC) Purity assessment (GC/HPLC) NMR analysis->Purity assessment (GC/HPLC)

Methodology for Further Optimization

To systematically optimize your yield, consider designing experiments that investigate the following key variables, as the existing literature does not provide definitive optimal conditions:

  • Stoichiometry: Systematically vary the equivalence of bromine (e.g., from 2.0 to 2.2 equivalents) relative to your precursor.
  • Solvent: Test different anhydrous solvents (e.g., CCl₄, CHCl₃, DCM) to see if they influence the reaction rate or tautomeric equilibrium.
  • Temperature and Time: Experiment with different temperatures around 60°C and monitor the reaction progress over time using TLC to determine the minimum time required for completion.
  • Additives: Explore whether adding a catalytic amount of an acid or base affects the reaction yield, as this can sometimes influence tautomerization.

References

NBS bromination vs molecular bromine for diketones

Author: Smolecule Technical Support Team. Date: February 2026

NBS vs. Molecular Bromine: At a Glance

This table summarizes the core differences to help researchers make an informed choice.

Feature N-Bromosuccinimide (NBS) Molecular Bromine (Br₂)
Physical Form Solid, crystalline [1] Dense, fuming liquid [1]
Handling & Safety Easier and safer; minimizes exposure to toxic fumes [1] Hazardous; emits corrosive orange fumes, requires extreme care [1]
Selectivity Excellent for α-monobromination of 1,3-diketones and β-keto esters without dibromination [2] Less selective; often leads to over-bromination and side reactions [2]
Primary Use Case Selective radical (e.g., allylic) or electrophilic bromination under controlled conditions [1] [3] Traditional reagent for both addition and substitution reactions; often requires more precise control to avoid side products [1]
Key Advantage Provides a low, controlled concentration of Br₂, favoring selective reactions over addition [1] Highly reactive but difficult to control; can react violently with alkenes [1]

Experimental Protocol: α-Bromination of 1,3-Diketones with NBS

While a specific protocol for all diketones was not found, the following workflow generalizes best practices for achieving selective α-monobromination, based on the principles of using NBS [1] [2].

Start Start Reaction Setup Step1 1. Dissolve Substrate Cool reaction vessel (0 °C to room temp) Start->Step1 Step2 2. Add NBS Portion-wise Maintain temperature, monitor reaction Step1->Step2 Step3 3. Reaction Work-up Quench and extract product Step2->Step3 Step4 4. Purification Isolate product, often no chromatography needed Step3->Step4

Key Protocol Details:

  • Conditions: The reaction is typically performed at 0–5 °C or at room temperature without the need for added base, Lewis acid, or other catalysts [2].
  • Solvent: Use anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Work-up and Purification: Reactions with NBS are often clean, yielding products that can be isolated by simple extraction and crystallization, sometimes avoiding chromatographic separation entirely [2].

Troubleshooting Common Issues

Here are answers to frequently asked questions that users might encounter during their experiments.

Q1: My reaction with NBS yielded a dibrominated product. How can I avoid this? A: The most common cause is using an excess of NBS. To ensure monobromination:

  • Stoichiometry: Use one equivalent of NBS.
  • Temperature: Carry out the reaction at lower temperatures (e.g., 0–5 °C) to suppress over-reaction [2].
  • Monitoring: Use TLC to monitor the reaction progress closely.

Q2: The reaction is proceeding too slowly. What can I do to accelerate it? A: While NBS reactions are often efficient, initiation can sometimes be improved.

  • Radical Initiation: For radical pathways (e.g., allylic bromination), ensure exposure to light (UV-vis irradiation) or add a radical initiator like AIBN [4].
  • Purity: Check the freshness of your NBS reagent, as it can decompose over time.

Q3: Are there any specific handling precautions for NBS, given it's a solid? A: Yes. While safer than Br₂, NBS is still a powerful oxidizing and brominating agent.

  • Moisture-Sensitivity: Store and handle it in a dry environment (e.g., inside a glovebox or desiccator) if necessary, as moisture can lead to the formation of HBr and Br₂ over time.
  • Personal Protective Equipment (PPE): Always use standard PPE, including gloves and safety glasses, and work in a fume hood.

References

scaling up 1,5-Dibromo-2,4-pentanedione synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 2,4-Pentanedione and its Bromination

The compound 2,4-pentanedione (also known as acetylacetone) is the direct precursor to 1,5-Dibromo-2,4-pentanedione. Understanding its characteristics is the first step in troubleshooting any synthesis.

  • Key Characteristics: It is a β-diketone, which is a versatile chemical intermediate. Its market is segmented by purity (98% and 99%), with the higher purity grade being critical for applications with strict specifications [1].
  • Bromination Reaction: The synthesis of this compound typically involves the electrophilic bromination of 2,4-pentanedione. This reaction can be sensitive to conditions like temperature, the nature of the brominating agent, and the solvent, which can affect the selectivity and yield.

Suggested Framework for Your FAQ & Troubleshooting Guide

To build a useful resource, you can structure it around common challenges in process scale-up. The table below outlines potential issues and their general investigative directions.

Common Scaling Challenge Key Questions for Troubleshooting
Yield and Purity Is the starting material (2,4-pentanedione) of sufficient purity (e.g., 99%)? [1] Are reaction parameters (temperature, addition rate) tightly controlled?
Reaction Selectivity Are there by-products from over-bromination or decomposition? Has reaction monitoring (e.g., TLC, GC-MS) been optimized to track selectivity?
Safety and Handling Are the hazards of bromine and the resulting alkyl bromide product adequately controlled? Is the process designed to handle potential exotherms and corrosive vapors?
Purification Is the work-up and purification procedure (e.g., washing, crystallization, distillation) efficient at removing impurities like hydrogen bromide or color bodies?

Proposed Experimental Workflow for Synthesis and Optimization

For your support content, you can include a generalized workflow that researchers can adapt and optimize. The following diagram outlines the key stages from preparation to final product isolation.

Start Pre-weigh high-purity 2,4-Pentanedione Step1 Dissolve in suitable solvent (e.g., acetic acid) Start->Step1 Step2 Cool reaction mixture to maintain controlled temperature (0°C to 5°C) Step1->Step2 Step3 Slowly add brominating agent (e.g., Br₂) with vigorous stirring Step2->Step3 Step4 Monitor reaction completion via TLC or GC-MS Step3->Step4 Step5 Work-up: Quench, extract, and wash product Step4->Step5 Step6 Purify crude product (via crystallization or distillation) Step5->Step6 End Isolate and characterize This compound Step6->End

Key Protocol Details to Include:

  • Preparation: Emphasize the use of high-purity (e.g., 99%) 2,4-pentanedione to minimize impurities [1].
  • Reaction Setup: Conduct the reaction in a fume hood with appropriate personal protective equipment (PPE). The use of jacketed reactors is recommended for precise temperature control during scale-up.
  • Monitoring: The "Monitor reaction completion" step is critical. Specify the analytical techniques (e.g., TLC retention factor, GC-MS spectrum) that researchers should use to confirm the consumption of the starting material and the formation of the desired product.
  • Purification: The "Purify crude product" step is a common source of yield loss and purity issues. Provide detailed guidance on recommended techniques, such as:
    • Crystallization: Optimal solvent systems, cooling rates, and seeding procedures.
    • Distillation: Appropriate temperature and pressure conditions to prevent decomposition.

References

1,5-Dibromo-2,4-pentanedione vs 1,5-dibromopentane

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification

The table below clarifies the fundamental identities of the two compounds, confirming they are distinct chemical entities.

Feature 1,5-Dibromopentane 1,5-Dibromo-2,4-pentanedione
CAS Number 111-24-0 [1] [2] [3] Information not found
Molecular Formula C5H10Br2 [4] [5] [1] C5H6Br2O2 [6]
Molecular Weight 229.94 g/mol [1] [2] Information not found
Chemical Structure Br(CH2)5Br [1] [2] Information not found
IUPAC Name Pentane, 1,5-dibromo- [2] [3] This compound [6]

The core structural difference is that 1,5-Dibromopentane is a simple alkane chain, while this compound is a diketone derivative containing oxygen atoms. This fundamental difference dictates their physical properties and chemical reactivity.

G Chemical Comparison Chemical Comparison 1_5_Dibromopentane 1_5_Dibromopentane Chemical Comparison->1_5_Dibromopentane 1_5_Dibromo_2_4_pentanedione 1_5_Dibromo_2_4_pentanedione Chemical Comparison->1_5_Dibromo_2_4_pentanedione Formula: C5H10Br2 Formula: C5H10Br2 1_5_Dibromopentane->Formula: C5H10Br2 Structure: Alkane Chain Structure: Alkane Chain 1_5_Dibromopentane->Structure: Alkane Chain Key Feature: Two Bromine Termini Key Feature: Two Bromine Termini 1_5_Dibromopentane->Key Feature: Two Bromine Termini Formula: C5H6Br2O2 Formula: C5H6Br2O2 1_5_Dibromo_2_4_pentanedione->Formula: C5H6Br2O2 Structure: Diketone Derivative Structure: Diketone Derivative 1_5_Dibromo_2_4_pentanedione->Structure: Diketone Derivative Key Feature: Bromines + Carbonyl Groups Key Feature: Bromines + Carbonyl Groups 1_5_Dibromo_2_4_pentanedione->Key Feature: Bromines + Carbonyl Groups

The diagram above illustrates the fundamental structural relationship between the two chemicals, highlighting their different functional groups which lead to distinct properties and applications.

Profile of 1,5-Dibromopentane

The following table summarizes the key physical and chemical properties of 1,5-Dibromopentane, compiled from several chemical databases.

Property Value Reference
Melting Point -34 °C (lit.) / 233.2 K [1] [2]
Boiling Point 110 °C at 15 mmHg (lit.) / 224.5 °C at 760 mmHg / 495.5 K [1] [2] [3]
Density 1.688 g/mL at 25 °C (lit.) [1]
Refractive Index 1.504 [3]
Flash Point >230 °F / 94.7 °C [1] [3]
Water Solubility Insoluble [1] [3]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C [3]
Vapor Density 8 (vs air) [1] [3]
Experimental Data & Protocols

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for 1,5-Dibromopentane, including [4]:

  • Phase Change Data: Triple point, boiling point, critical temperature and pressure, enthalpy of vaporization.
  • Thermodynamic Properties: Density, heat capacity, viscosity, and thermal conductivity across various temperatures and pressures.
  • Spectroscopic Data: A full infrared (IR) spectrum is available, which is essential for compound identification. The spectrum was measured in solution and is part of the evaluated Coblentz Society reference collection [7].
Primary Applications in Research

1,5-Dibromopentane is commonly used as a bis-alkylating agent to build cyclic and bridged structures in organic synthesis [1]:

  • Synthesis of N-Heterocycles: It is used to prepare N-alkylated piperidines by reacting with primary amines.
  • Synthesis of S-Heterocycles: It can react with sodium sulfide to form thiane (tetrahydrothiopyran).
  • Grignard Reagent Preparation: It is used to synthesize a 1,5-di-Grignard reagent for carbon-chain extension.
  • Intermediate in Drug Synthesis: It serves as a key building block in the synthesis of compounds like the analgesic dezocine [1].
Safety Information (GHS/Regulatory)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) [3].
  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [3].
  • Risk Phrases: R22 (Harmful if swallowed), R36/38 (Irritating to eyes and skin) [3].

Guidance for Further Research

The lack of publicly available data for this compound suggests it may be a specialty or novel compound. To proceed with your comparison, I suggest you:

  • Consult specialized databases like Reaxys or SciFinder, which may contain journal articles or patents detailing the synthesis and properties of this compound.
  • Review the synthetic literature for 2,4-pentanedione (acetylacetone), as its bromination derivatives are likely discussed in methodological contexts.

References

brominating agents comparison for diketone functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Brominating Agents for Carbonyl Functionalization

The following table summarizes the performance and application of different brominating agents in the functionalization of carbonyl compounds, particularly for forming β-bromo ketones and in α-bromination reactions.

Brominating Agent Reaction Type / Substrate Performance & Yield Key Reaction Conditions Advantages & Limitations

| Ceric Ammonium Nitrate (CAN) / KBr [1] | Synthesis of β-bromo ketones from cyclopropyl alcohols [1] | 71% to 92% isolated yield [1] | 2 equiv CAN, 1 equiv KBr, two-phase CH₂Cl₂/H₂O system, rt [1] | Advantage: Mild, neutral conditions; excellent yields for β-functionalization. Limitation: Requires a pre-formed cyclopropyl alcohol precursor. | | N-Bromosuccinimide (NBS) [2] | Organocatalytic enantioselective α-bromination of aldehydes [2] | Initially low yield (4%) and poor enantioselectivity; optimized to 73% yield (78:22 e.r.) [2] | HFIP solvent, Jørgensen-Hayashi catalyst, addition of succinimide and water, rt [2] | Limitation (Initial): Fast catalyst deactivation; dibromination side-reaction. Advantage (Optimized): Uses common, inexpensive reagent. | | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [3] | General bromination for compound synthesis [3] | Can achieve bromination with half the molar quantity compared to NBS [3] | Not specified for diketones; reactivity is considered comparable to NBS [3] | Advantage: Cost-effective; two reactive bromine atoms per molecule. Limitation: Less common in lab-scale R&D. |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol 1: Synthesis of β-Bromo Ketones using CAN/KBr [1]

This method provides a route to valuable β-bromo ketone intermediates from cyclopropyl alcohols.

  • Reaction Setup: Dissolve the cyclopropyl alcohol substrate (1.0 equivalent) in a 50/50 (v/v) mixture of dichloromethane and water.
  • Addition of Reagents: Add potassium bromide (KBr, 1.0 equivalent) and ceric ammonium nitrate (CAN, 2.0 equivalents) to the solution.
  • Execution: Stir the reaction mixture at room temperature until completion.
  • Work-up: After the reaction, isolate the product using standard work-up procedures, which typically involves extraction and purification by column chromatography.
Protocol 2: α-Bromination of Aldehydes using NBS (Optimized Conditions) [2]

This protocol outlines challenging yet optimized conditions for the enantioselective α-bromination of aldehydes using NBS.

  • Reaction Setup: Charge a reaction vessel with the Jørgensen-Hayashi type organocatalyst (e.g., 2 mol%) and N-bromosuccinimide (NBS, 1.0 equivalent).
  • Solvent System: Use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.
  • Additives: Include succinimide and a small, controlled amount of water in the reaction mixture. These additives are crucial for mitigating catalyst deactivation and reducing dibromination side-reactions.
  • Execution: Stir the reaction mixture at room temperature under precise time control to prevent racemization of the product.
  • Work-up: Quench the reaction and purify the unstable α-bromo aldehyde product.

Key Insights and Selection Guide

The experimental data highlights that the "best" brominating agent is highly dependent on your specific synthetic goal.

  • For synthesizing β-bromo ketones, the CAN/KBr system is a highly efficient and mild method, though it requires access to specific cyclopropyl alcohol precursors [1].
  • For enantioselective α-functionalization, NBS can be effective but requires carefully optimized conditions to overcome challenges like catalyst deactivation and poor stereocontrol [2]. The high molar efficiency of DBDMH makes it a compelling, cost-effective alternative to NBS for non-stereoselective bromination reactions, especially in an industrial setting [3].

Practical Workflow for Bromination

To help visualize the decision-making process for selecting and optimizing a bromination protocol, the following diagram outlines the key considerations.

Start Define Bromination Goal A1 β-Functionalization (e.g., to β-bromo ketone) Start->A1 A2 α-Functionalization (e.g., α-bromination of carbonyl) Start->A2 B1 Consider CAN/NaX System [Mild, neutral conditions] A1->B1 B2 Consider NBS/Organocatalyst [Challenging enantioselectivity] A2->B2 C1 Precursor available? Cyclopropyl alcohol B1->C1 C2 Optimize for: - Catalyst survival - Prevent dibromination - Control racemization B2->C2 D1 Promising Path [High-yield route] C1->D1 Yes D2 Challenging Path [Needs careful optimization] C1->D2 No C2->D2 E Evaluate Industrial Scale-up? D1->E D2->E F Consider DBDMH [Cost-effective alternative] E->F Yes

References

1,5-Dibromo-2,4-pentanedione NMR spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

NMR Data for a Related Compound

The search results contain the ¹H NMR spectrum for 2,4-Dibromopentane, a compound with a similar name but a different structure (it lacks the diketone functional groups) [1]. The data from a 400 MHz spectrum in CDCl₃ is summarized below.

Proton Group Chemical Shift (δ, ppm)
A 4.372
B 4.204
C 2.500
D 2.176
E 2.10
F 1.761
G 1.719

Note: The spectral code indicates that the solvent was CDCl₃, and the peaks marked with "1" likely correspond to the proton at position 3 (CH₂) between the two chiral centers, showing complex coupling [1].*

A Guide for Your Experimental Analysis

Since direct data is unavailable, here is a methodological approach you can use to obtain and analyze the NMR spectrum for your compound of interest.

Expected Chemical Shifts

For 1,5-Dibromo-2,4-pentanedione (C5H6Br2O2), you can predict the proton environments and their approximate chemical shifts:

  • CH₂Br Groups: You would expect signals in the region of 3.5-4.0 ppm.
  • Methine CH (next to C=O): The proton between the two carbonyls would typically appear around 4.0-5.0 ppm or even further downfield due to the electron-withdrawing bromine and carbonyl groups.
  • Carbonyl C=O Groups: These do not have protons and would not give a signal in the ¹H NMR.
Proposed Experimental Protocol

To characterize your compound, you can follow this general workflow for NMR analysis. The diagram below outlines the key steps.

Start Prepare NMR Sample Step1 Dissolve 20-30 mg of This compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Start->Step1 Step2 Transfer solution to a clean, dry NMR tube Step1->Step2 Step3 Acquire ¹H NMR spectrum on a suitable NMR spectrometer (400 MHz or higher recommended) Step2->Step3 Step4 Analyze Spectrum: - Chemical shifts (δ) - Signal integration - Multiplicity and J-couplings Step3->Step4 Step5 Verify structure by correlating with other techniques (¹³C NMR, MS, IR) Step4->Step5

Key Experimental Details:

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for organic compounds [1].
  • Reference: Use tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Integration: Determine the proton ratio (expected 2:2:2 for CH₂Br:CH:CH₂Br in this compound).
  • Coupling Constants: Analyze the multiplicity (e.g., doublet, triplet) and J-coupling constants to confirm the molecular connectivity.
Comparison with Alternative Compounds

For your comparison guide, you could contrast the anticipated properties of this compound with its chloro-analog, 1,5-Dichloro-2,4-pentanedione, which is a known compound used in organic synthesis [2] [3] [4]. The different halogens would lead to distinct chemical shifts and reactivity.

References

1,5-Dibromo-2,4-pentanedione spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties of 1,5-Dibromo-2,4-pentanedione

The table below summarizes the available fundamental information for this compound. Please note that key spectroscopic data (NMR, IR, MS) is absent from the search results.

Property Value
CAS Number 68864-57-3 [1]
Molecular Formula C5H6Br2O2 [2] [1]
Molecular Weight 257.91 g/mol [1]
Melting Point 6-7 °C [1]
Boiling Point 296.0±20.0 °C (Predicted) [1]
Density 1.958±0.06 g/cm³ (Predicted) [1]
pKa 6.89±0.10 (Predicted) [1]
Status Discontinued [1]

A Relevant Experimental Workflow for Characterization

Although data for your specific compound is missing, the search results provide a clear example of how similar brominated carbonyl compounds are characterized. The following diagram illustrates a general experimental workflow, with specific examples drawn from the synthesis and analysis of compound 2 (3-Bromo-2,6-dihydroxyacetophenone) as reported in the literature [3].

Start Start: Reaction Setup A Reaction Monitoring (TLC with UV visualization) Start->A B Work-up Procedure (Solvent removal, water addition, extraction with ethyl acetate) A->B C Purification (Column Chromatography on silica gel) B->C D Structural Characterization C->D D1 ¹H NMR Spectroscopy (e.g., 400 MHz in DMSO-d₆) D->D1 D2 Comparison with Literature Data D1->D2 End Pure, Characterized Compound D2->End

Key Experimental Details from Literature [3]:

  • Synthesis: The brominated compound was synthesized by reacting a dihydroxyacetophenone with N-Bromosuccinimide (NBS) in anhydrous acetonitrile at 50°C.
  • Monitoring: The reaction progress was tracked by Thin-Layer Chromatography (TLC) using silica gel plates.
  • Purification: The crude product was purified using column chromatography packed with silica gel.
  • Characterization: The final structure was confirmed primarily by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, recorded on a 400 MHz instrument, and by comparing the data to existing literature.

References

×

XLogP3

1.4

Dates

Last modified: 07-17-2023

Explore Compound Types